Pipazethate hydrochloride

Catalog No.
S573097
CAS No.
6056-11-7
M.F
C21H26ClN3O3S
M. Wt
436 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipazethate hydrochloride

CAS Number

6056-11-7

Product Name

Pipazethate hydrochloride

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436 g/mol

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H

InChI Key

FEUBUXUFKHXRKO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

Synonyms

10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester Hydrochloride; Pipazethate Hydrochloride; Pipazethate Monohydrochloride; 2-(2-Piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate Hydrochlo

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

Historical use as an Antitussive:

Pipazethate hydrochloride was once investigated as a potential medication to treat coughs. Studies from the 1960s and 1970s explored its efficacy in managing cough, with some suggesting promising results []. However, further research raised questions about its effectiveness and safety, leading to its withdrawal from the market in many countries [].

Potential Research Applications:

Despite its limited current use, Pipazethate hydrochloride's mechanism of action and potential effects continue to be explored in pre-clinical research settings. Here are some potential areas of investigation:

  • Understanding cough mechanisms: Pipazethate hydrochloride's interaction with specific receptors involved in cough reflex could provide insights into the underlying mechanisms of cough, potentially aiding in the development of new cough suppressants [].
  • Drug discovery and development: The compound's chemical structure and its interaction with biological systems might offer a starting point for the design and development of novel therapeutic agents for various conditions, though further research is needed to validate this potential.

Pipazethate hydrochloride is a synthetic compound classified as a non-narcotic oral antitussive agent. Its chemical structure is identified as 10-H-pyrido[3,2-b][1,4]benzothiadiazine-10-carboxylic acid 2-(2-piperidinoethoxy)ethyl ester. This compound is primarily utilized for its cough-suppressing properties, acting by inhibiting the excitability of the cough center in the brain and peripheral neural receptors in the respiratory tract. It has been marketed under various brand names, including Dipect and Theratuss, but was withdrawn from the U.S. market due to insufficient evidence of efficacy despite initial approval based on safety .

  • Central Nervous System Effect: Pipazethate HCl acts centrally by suppressing cough through its interaction with the medullary cough center in the brainstem []. However, the exact mechanism of this interaction remains unclear [].
  • Toxicity: Pipazethate HCl can cause a range of side effects, including drowsiness, nausea, vomiting, restlessness, insomnia, and rash []. In high doses, it can even lead to seizures []. Due to these safety concerns, its use as a cough suppressant has been discontinued.

  • Formation of 1-Azaphenothiazine-10-Carbonyl Chloride: The reaction begins with 1-azaphenothiazine reacting with phosgene to produce 1-azaphenothiazine-10-carbonyl chloride.
    1 Azaphenothiazine+Phosgene1 Azaphenothiazine 10 carbonyl chloride\text{1 Azaphenothiazine}+\text{Phosgene}\rightarrow \text{1 Azaphenothiazine 10 carbonyl chloride}
  • Esterification: The carbonyl chloride then reacts with 2-(2-piperidinoethoxy)ethyl alcohol to form pipazethate.
    1 Azaphenothiazine 10 carbonyl chloride+2(2piperidinoethoxy)ethyl alcoholPipazethate\text{1 Azaphenothiazine 10 carbonyl chloride}+2-(2-\text{piperidinoethoxy})\text{ethyl alcohol}\rightarrow \text{Pipazethate}
  • Hydrochloride Formation: The final step involves converting pipazethate into its hydrochloride salt by reacting it with hydrochloric acid.

Pipazethate hydrochloride exhibits significant biological activity as a bronchodilator and antitussive agent. It is effective in suppressing cough by acting on the central nervous system and peripheral receptors. The onset of action typically occurs within 10 to 20 minutes, lasting for approximately 4 to 6 hours. Additionally, it has been noted to bind to sigma-1 receptors, which may contribute to its pharmacological profile .

The synthesis of pipazethate hydrochloride can be achieved through various methods:

  • Use of Phosgene: The reaction of 1-azaphenothiazine with phosgene in an inert solvent followed by esterification with piperidinoethanol.
  • Solvent Choices: Aliphatic hydrocarbons (e.g., hexane, heptane) or aromatic hydrocarbons (e.g., toluene) are commonly used as solvents in the synthesis process .
  • Recrystallization: The resulting product can be purified through recrystallization from suitable alcohols, ensuring high purity levels .

Pipazethate hydrochloride has primarily been used in:

  • Cough Suppression: As an antitussive agent in treating cough associated with respiratory conditions.
  • Research: Its interactions with sigma receptors have made it a subject of pharmacological studies .

Despite its initial approval, clinical use has diminished due to questions regarding its efficacy.

Pipazethate hydrochloride has been studied for its interactions with various substances:

  • Sigma Receptor Binding: It shows binding affinity for sigma receptors, which may influence its therapeutic effects.
  • Drug Interactions: Limited studies indicate potential interactions with other medications, necessitating caution during co-administration .

Pipazethate hydrochloride belongs to a class of compounds known as diarylthioethers and shares similarities with other antitussive and bronchodilator agents. Below are some similar compounds:

Compound NameStructure TypeUnique Features
DextromethorphanMorphinan derivativeNMDA receptor antagonist; widely used as an antitussive
BenzonatateEsterLocal anesthetic properties; non-narcotic
CodeineOpioidNarcotic; effective but has abuse potential

Uniqueness of Pipazethate Hydrochloride

Pipazethate is unique due to its specific action on sigma receptors and its classification as a non-narcotic agent. Unlike codeine, which has significant abuse potential, pipazethate offers a safer alternative in terms of addiction risk but has faced challenges regarding its efficacy compared to other agents like dextromethorphan .

UNII

757GN3W2CZ

Related CAS

2167-85-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Antitussive Agents

Pictograms

Irritant

Irritant

Other CAS

14056-67-8
6056-11-7

Wikipedia

Pipazethate hydrochloride

Dates

Last modified: 08-15-2023

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